2-(Difluoromethyl)benzo[h]chromen-4-one
Description
Structure
3D Structure
Properties
CAS No. |
5490-18-6 |
|---|---|
Molecular Formula |
C14H8F2O2 |
Molecular Weight |
246.21 g/mol |
IUPAC Name |
2-(difluoromethyl)benzo[h]chromen-4-one |
InChI |
InChI=1S/C14H8F2O2/c15-14(16)12-7-11(17)10-6-5-8-3-1-2-4-9(8)13(10)18-12/h1-7,14H |
InChI Key |
KNUJYYIPVGGTID-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C(F)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2OC(=CC3=O)C(F)F |
Origin of Product |
United States |
Biological Activities and Mechanistic Insights of Benzo H Chromen 4 One Derivatives and Difluoromethylated Analogues
Anticancer Activity and Cellular Mechanisms
Derivatives of benzochromene have emerged as promising candidates for cancer therapy due to their ability to inhibit tumor cell growth and induce cell death through various cellular mechanisms. nih.govnih.gov These compounds have shown efficacy against a range of human malignancies, often targeting specific pathways that are dysregulated in cancer. nih.gov
Substituted benzo[h]chromene and benzo[f]chromene derivatives have demonstrated potent anti-proliferative activity against several human tumor cell lines. For example, 2-amino/acetylamino substituted 6-chloro/methoxy-4H-benzo[h]chromenes showed cytotoxic effects against breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) cells. nih.gov A series of synthesized 1H-benzo[f]chromene derivatives also displayed significant anti-proliferative efficacy against these same cell lines. nih.gov
In a study evaluating 1H-benzo[f]chromene derivatives, compounds were tested against prostate cancer (PC-3), ovarian cancer (SKOV-3), and cervical cancer (HeLa) cell lines, with some showing greater potency than the established chemotherapy drugs Vinblastine and Doxorubicin. nih.gov Specifically, compounds 4i and 4a in the study were found to be 9.4 and 6.8 times more active than Vinblastine against PC-3 cells, respectively. nih.gov Further testing on a multi-drug resistant breast cancer cell line (MCF-7/ADR) also revealed that several derivatives retained good potency. nih.govnih.gov
| Compound Type | Cell Line | Activity Noted | Reference |
|---|---|---|---|
| 2-amino/acetylamino-4H-benzo[h]chromenes | MCF-7, HCT-116, HepG-2 | Cytotoxic effects observed | nih.gov |
| 1H-benzo[f]chromene derivatives (e.g., 4i, 4a) | PC-3 | IC50 = 0.8 µM (4i), 1.1 µM (4a); More potent than Vinblastine | nih.gov |
| 1H-benzo[f]chromene derivatives | SKOV-3, HeLa | Excellent to modest anti-proliferative activity | nih.gov |
| 1H-benzo[f]chromene derivatives (e.g., 4b, 4c, 4d) | MCF-7/ADR (Doxorubicin-resistant) | Good potency and inhibition of P-gp expression | nih.gov |
| 4H-benzo[d] nih.govnih.govoxazines | MCF-7, CAMA-1, SKBR-3, HCC1954 | IC50 values ranging from 0.09 to >157 µM | nih.gov |
A primary mechanism by which benzochromene derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is often mediated by a family of cysteine proteases known as caspases. researchgate.netnih.govnih.gov The activation of these enzymes leads to the systematic dismantling of the cell.
Studies have shown that certain benzochromene derivatives can trigger apoptosis and cause cell cycle arrest in cancer cells. nih.gov For instance, some 1H-benzo[f]chromene derivatives induced apoptosis and caused an accumulation of treated MCF-7/ADR cells in the G1 or S phase of the cell cycle. nih.gov The apoptotic process involves key signaling events, including the cleavage of pro-caspases into their active forms. Research on halogenated flavanones, a related class of chromenone derivatives, demonstrated that these compounds trigger the cleavage of both procaspase-9 (a marker of the intrinsic apoptotic pathway) and procaspase-8 (a marker of the extrinsic pathway). nih.gov Interestingly, the activation of caspase-9 occurred before that of caspase-8, suggesting the intrinsic pathway is the primary trigger. nih.gov
The activation of executioner caspases, such as caspase-3 and caspase-7, is a critical downstream event. nih.govmdpi.com Once activated, they cleave essential cellular proteins, including poly(ADP-ribose)polymerase-1 (PARP-1), leading to cell death. nih.govmdpi.com The cleavage of PARP is a well-established hallmark of apoptosis. nih.gov Some 4-aryl-4H-chromenes have been identified as potent inducers of apoptosis. nih.gov
The anticancer activity of benzo[h]chromen-4-one derivatives is also linked to their ability to inhibit specific enzymes and signaling pathways crucial for cancer cell survival and proliferation.
Kinase Inhibitors : Certain benzochromene derivatives have shown inhibitory activity against kinases like c-Src, a non-receptor tyrosine kinase that is often overactive in cancer. nih.govnih.gov Inhibition of c-Src can disrupt signaling pathways involved in cell growth and metastasis. nih.gov NF-κB-inducing kinase (NIK), a key enzyme in the alternative NF-κB signaling pathway, has also been identified as a therapeutic target. nih.gov Overactivation of NIK is implicated in various malignancies, and its inhibition is a promising strategy for drug discovery. nih.gov
P-glycoprotein (P-gp) Inhibition : A significant challenge in chemotherapy is multi-drug resistance (MDR), often caused by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.gov Some 1H-benzo[f]chromene derivatives have demonstrated the ability to inhibit both the function and expression of P-gp in resistant MCF-7/ADR cells, thereby overcoming drug resistance. nih.gov
CYP1B1 Inhibition : Cytochrome P450 1B1 (CYP1B1) is an enzyme that is overexpressed in many solid tumors and is associated with resistance to chemotherapy. nih.gov Developing selective inhibitors of CYP1B1 is a key goal in cancer research. While research has focused on scaffolds like 2,4-diarylthiazoles, the principle of targeting CYP1B1 is relevant to the development of other heterocyclic compounds, including chromenone derivatives. nih.gov
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of benzochromene derivatives. These studies analyze how the chemical structure of a molecule, including the type and position of different substituents, affects its biological activity.
For 1H-benzo[f]chromene derivatives, the presence of halogenated substituents on the phenyl ring, such as 2,4-F₂, 2,3-Cl₂, 2,5-Cl₂, and 3,4-Cl₂, was found to confer good potency against P-gp-mediated multi-drug resistance in MCF-7/ADR cells. nih.gov In another study of 2,2-dimethyl-2H-chromene based arylsulfonamides, a 3,4-dimethoxybenzenesulfonyl group and a propan-2-amine moiety were identified as key features for strong inhibitory effect on the HIF-1 transcription pathway. nih.gov These findings help define the structural requirements for enhancing the pharmacological properties of the chromene scaffold for development as a cancer therapeutic. nih.gov The systematic modification of the benzochromene core allows for the fine-tuning of activity and the development of more effective and selective antitumor agents. nih.gov
Other Relevant Biological Activities of Chromenone and Benzo[h]chromen-4-one Derivatives
Beyond their anticancer effects, the chromenone and benzo[h]chromen-4-one frameworks are associated with a variety of other important biological activities. nih.govnih.gov
Chromenone and its derivatives are recognized for their anti-inflammatory properties. nih.gov Benzochromene derivatives, in particular, have been noted for their potential as anti-inflammatory and analgesic agents. nih.gov The mechanisms underlying these effects can be diverse. For instance, some benzoxazole (B165842) derivatives, which share structural similarities, exhibit anti-inflammatory efficacy through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. europeanreview.org Inhibition of the NF-κB signaling pathway, which is a central regulator of inflammation, is another potential mechanism. nih.gov Given that caspases also play a role in inflammation, their modulation by these compounds could also contribute to anti-inflammatory effects. mdpi.com
Antimicrobial Properties and Potential Targets
While direct studies on the antimicrobial activity of 2-(Difluoromethyl)benzo[h]chromen-4-one are not extensively documented in the available literature, the broader family of chromene and benzo[h]chromen-4-one derivatives has demonstrated notable antimicrobial potential against a range of pathogens. nih.govnih.govresearchgate.net The incorporation of a difluoromethyl group is a recognized strategy in medicinal chemistry to enhance metabolic stability and cell membrane permeability, which could potentiate the antimicrobial efficacy of the parent benzo[h]chromen-4-one scaffold.
Research on related structures provides insights into their potential mechanisms of action. For instance, various chromene derivatives have been shown to inhibit bacterial growth, with some exhibiting activity against both Gram-positive and Gram-negative bacteria. nih.gov The antimicrobial effects are often attributed to the ability of these compounds to interfere with essential cellular processes.
The introduction of fluorine and trifluoromethyl groups into related heterocyclic structures, such as dibenz[b,e]oxepinones, has been shown to result in significant antibacterial activity. This suggests that the electronegativity and lipophilicity conferred by the difluoromethyl group in this compound could be a key determinant of its antimicrobial properties. The potential targets for these compounds may include bacterial enzymes or the disruption of cell membrane integrity. Further investigation is warranted to elucidate the specific microbial strains susceptible to this compound and to identify its precise molecular targets within bacterial cells.
Table 1: Antimicrobial Activity of Selected Chromene Derivatives
| Compound/Derivative | Target Organism(s) | Observed Effect | Reference |
| 4-Aryl-4H-chromenes | Various bacteria and fungi | Significant antimicrobial activity | nih.gov |
| Azo-chromene derivatives | Syncephalastrum racemosum, Escherichia coli | Potent inhibitory activity | nih.gov |
| Benzo[h]chromene derivatives | General antimicrobial screening | Promising antimicrobial activities | nih.gov |
Antioxidant Effects
The antioxidant properties of chromone (B188151) derivatives are well-documented, and the introduction of a difluoromethyl group can modulate this activity. While specific data for this compound is limited, studies on other difluoromethylated compounds and chromone derivatives provide a basis for understanding its potential antioxidant effects. conicet.gov.arnih.govnih.gov
The difluoromethyl group can be considered a lipophilic bioisostere of a hydroxyl group, capable of participating in hydrogen bonding and potentially influencing radical scavenging capabilities. conicet.gov.arnih.gov Research on difluoromethyl-substituted methyl cinnamates, which share some structural similarities in terms of being aromatic compounds with potential antioxidant activity, has shown that these compounds retain radical scavenging abilities, particularly in non-polar environments. conicet.gov.arnih.gov This suggests that this compound might exhibit antioxidant properties by donating a hydrogen atom from its difluoromethyl group to neutralize free radicals.
Furthermore, the benzo[h]chromen-4-one core itself contributes to antioxidant activity. Studies on various 2H-chromen-2-one derivatives have demonstrated moderate antiradical activity. researchgate.net The mechanism of antioxidant action for chromones often involves the scavenging of reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA. nih.gov For instance, certain chromone derivatives have shown significant ferric reducing antioxidant power (FRAP) and have been effective in protecting cells from hydrogen peroxide-induced death. nih.gov
Table 2: Antioxidant Activity of Selected Chromone and Difluoromethylated Derivatives
| Compound/Derivative | Assay | Result | Reference |
| Difluoromethyl-substituted methyl cinnamates | Inhibition of lipid peroxidation in human erythrocytes | Active | conicet.gov.arnih.gov |
| DMAF (a chromone derivative) | Ferric Reducing Antioxidant Power (FRAP) | Significantly increased activity compared to reference | nih.gov |
| 2H-Chromen-2-one derivatives | Antiradical activity | Moderate activity | researchgate.net |
Modulation of Monoamine Oxidase-B (MAO-B)
Monoamine oxidase-B (MAO-B) is a key enzyme in the catabolism of neurotransmitters and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. While there is no direct evidence for the modulation of MAO-B by this compound, several chromone derivatives have been identified as potent and selective MAO-B inhibitors. nih.govnih.gov
The chromone scaffold serves as a valuable pharmacophore for the design of MAO-B inhibitors. Structure-activity relationship studies on chromone-based inhibitors have revealed that substituents on the chromone ring play a crucial role in their inhibitory potency and selectivity. For example, chromone derivatives with substituents at the C-7 position have shown excellent MAO-B inhibitory activity. nih.gov
The difluoromethyl group, with its specific electronic and steric properties, could favorably interact with the active site of the MAO-B enzyme. The inhibition of MAO-B by small molecules often involves interactions with key amino acid residues within the enzyme's active site. The potential of this compound as a MAO-B inhibitor is an area that merits further investigation, as it could lead to the development of new therapeutic agents for neurological disorders.
Table 3: MAO-B Inhibitory Activity of Selected Chromone Derivatives
| Compound/Derivative | IC₅₀ for MAO-B | Selectivity | Reference |
| Chromone-hydroxypyridinone hybrids | Nanomolar to micromolar range | Selective for MAO-B | nih.gov |
| 5-hydroxy-2-methyl-chroman-4-one | 3.23 µM | ~4-fold selective over MAO-A | nih.gov |
Mechanistic Elucidation at the Molecular and Cellular Level
Identification of Biological Targets and Pathways
The biological activities of benzo[h]chromen-4-one derivatives and their difluoromethylated analogues are a consequence of their interactions with specific molecular targets and the subsequent modulation of cellular pathways. While the precise targets for this compound are yet to be fully elucidated, research on related compounds provides significant clues.
For the broader class of chromone derivatives, a variety of biological targets have been identified. In the context of cancer, for example, some benzochromene derivatives have been found to inhibit c-Src kinase, a non-receptor tyrosine kinase involved in cell proliferation and survival. nih.gov Others have been shown to induce apoptosis through the inhibition of tubulin polymerization. The P2Y6 receptor, a G protein-coupled receptor involved in inflammatory responses, has been identified as a target for certain 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives. nih.gov Furthermore, Rho-associated coiled-coil containing serine/threonine protein kinases (ROCKs) have been identified as targets for some 4H-chromen-4-one derivatives in the context of diabetic retinopathy. nih.gov
Given the structural similarity, it is plausible that this compound could interact with one or more of these or related targets. The difluoromethyl group would likely influence the binding affinity and selectivity for these targets.
Correlations between Structural Features and Specific Biological Modulations
The biological activity of benzo[h]chromen-4-one derivatives is intricately linked to their structural features. Structure-activity relationship (SAR) studies on various chromone analogues have highlighted the importance of the substitution pattern on the chromone ring for specific biological effects.
The introduction of a difluoromethyl group at the 2-position of the benzo[h]chromen-4-one scaffold is expected to have a significant impact on its biological profile. The high electronegativity of the fluorine atoms can alter the electronic distribution of the molecule, influencing its ability to interact with biological targets. The lipophilicity of the difluoromethyl group can enhance the compound's ability to cross cell membranes, potentially increasing its bioavailability and intracellular concentration.
Future Perspectives in Research on 2 Difluoromethyl Benzo H Chromen 4 One and Fluorinated Benzo H Chromen 4 Ones
Emerging Synthetic Methodologies for Enhanced Accessibility
The advancement of novel synthetic strategies is paramount to unlocking the full potential of 2-(difluoromethyl)benzo[h]chromen-4-one and its analogs. While classical methods for the synthesis of chromones exist, the introduction of the difluoromethyl (CF2H) group presents unique challenges. Future research will likely focus on the development of more efficient, regioselective, and scalable synthetic routes.
Recent progress in the difluoromethylation of heterocyclic compounds via radical processes offers a promising avenue for exploration. rsc.org These methods often utilize readily available and stable difluoromethylating agents, proceeding under mild reaction conditions. rsc.org The application of visible-light-driven photoredox catalysis, for instance, has enabled the difluoromethylation of various heterocycles and could be adapted for the synthesis of the target compound. nih.gov
Furthermore, the development of novel fluoroalkyl amino reagents (FARs) presents an efficient and versatile tool for the regioselective introduction of fluorinated substituents into heterocyclic systems. ocha.ac.jp Research into the application of these reagents for the construction of the 2-difluoromethyl-benzo[h]chromen-4-one core could significantly enhance its accessibility for further biological evaluation. Additionally, one-pot, multi-component reactions are gaining traction for the efficient synthesis of complex heterocyclic scaffolds, and designing such a strategy for fluorinated benzo[h]chromenes could streamline their production. nih.govnih.gov
Integration of Advanced Computational Techniques for Rational Design
Molecular docking simulations are invaluable for predicting the binding affinities and interaction modes of these compounds with various biological targets. jmbfs.orgd-nb.infonih.gov By identifying key interactions, such as hydrogen bonds and hydrophobic contacts, computational models can guide the design of derivatives with improved target specificity and potency. The difluoromethyl group, with its ability to act as a lipophilic hydrogen bond donor, is of particular interest in this context. nih.govsemanticscholar.orgresearchgate.netacs.org
Quantitative Structure-Activity Relationship (QSAR) studies, which correlate the structural features of molecules with their biological activities, can be employed to build predictive models. chemisgroup.us These models can then be used to virtually screen libraries of novel fluorinated benzo[h]chromen-4-ones, prioritizing the synthesis of compounds with the highest predicted activity.
Exploration of Novel Biological Targets and Mechanisms of Action
The benzo[h]chromene scaffold is known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govresearchgate.net The introduction of a difluoromethyl group can significantly alter these activities and may lead to the discovery of novel biological targets and mechanisms of action.
Future research should focus on screening this compound and its analogs against a diverse panel of biological targets. Given the known anticancer properties of many chromone (B188151) derivatives, evaluating their efficacy against various cancer cell lines and exploring their impact on key signaling pathways is a logical starting point. nih.govnih.govtandfonline.com The unique properties of the difluoromethyl group may enhance interactions with specific enzymes or receptors, leading to novel mechanisms of action.
The difluoromethyl group is often considered a bioisostere of hydroxyl, thiol, or amine groups, which are common pharmacophores. nih.govresearchgate.net This bioisosteric replacement can lead to improved metabolic stability and pharmacokinetic properties. nih.govresearchgate.net Therefore, investigating the metabolic fate and stability of this compound is crucial for its development as a potential therapeutic agent.
Strategic Development of Lead Compounds based on Structure-Activity Relationships
A systematic investigation of the Structure-Activity Relationships (SAR) is essential for the strategic development of lead compounds derived from the this compound scaffold. This involves synthesizing a library of analogs with modifications at various positions of the benzo[h]chromen-4-one core and evaluating their biological activities.
Key areas for modification include:
Substitution on the Benzo Ring: Introducing different substituents (e.g., halogens, alkyl, alkoxy groups) on the benzo portion of the molecule can influence lipophilicity, electronic properties, and steric interactions with the target.
Modification of the 2-Position: While the focus is on the difluoromethyl group, exploring other small fluorinated alkyl chains at this position could provide valuable SAR data.
Substitution at the 3-Position: The 3-position of the chromone ring is another site for chemical modification that can significantly impact biological activity.
The insights gained from these SAR studies will be instrumental in identifying the key structural features required for optimal activity and selectivity, guiding the design of more potent and specific lead compounds. jefferson.edufrontiersin.orgresearchgate.netnih.gov
Potential for Diversification of the Benzo[h]chromen-4-one Scaffold with Fluorinated Moieties
Beyond the difluoromethyl group, there is significant potential for diversifying the benzo[h]chromen-4-one scaffold with other fluorinated moieties. The introduction of a trifluoromethyl (CF3) group, for example, is a common strategy in drug design to enhance metabolic stability and binding affinity. nih.gov Comparing the biological profiles of 2-(difluoro-methyl)benzo[h]chromen-4-one with its 2-(trifluoromethyl) counterpart would provide valuable insights into the specific contributions of each group.
Furthermore, the synthesis and evaluation of benzo[h]chromen-4-ones bearing other fluorinated substituents, such as fluoroalkyl chains of varying lengths or fluorinated aromatic rings, could lead to the discovery of compounds with unique pharmacological profiles. nih.govacs.orgacs.org The strategic placement of fluorine atoms at different positions on the benzo[h]chromen-4-one skeleton can also be explored to fine-tune the electronic properties and biological activity of the molecule. nih.govmdpi.com This diversification will expand the chemical space around the benzo[h]chromen-4-one core and increase the probability of identifying novel drug candidates.
Q & A
Q. Methodology :
- ATP-competitive ELISA-based assays : Measure IC₅₀ values using purified DNA-PK enzyme. NU7026 (a morpholine-substituted analog) has an IC₅₀ of 0.23 µM for DNA-PK, with >50-fold selectivity over PI3K and ATM/ATR kinases .
- Kinase selectivity profiling : Test against a panel of PI3K-related kinases (e.g., ATM, ATR) to assess specificity.
Advanced Consideration : The difluoromethyl group may alter binding kinetics due to increased hydrophobicity or steric effects compared to morpholine. Use molecular docking to compare interactions in the ATP-binding pocket .
What spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?
- X-ray crystallography : Resolve bond lengths and angles, particularly the C-F bonds (expected C-F distance: ~1.35 Å) . Monoclinic crystal systems (e.g., P2₁/c) are common for chromenones .
- ¹H/¹⁹F NMR : The difluoromethyl group (-CF₂H) shows a characteristic triplet near δ 5.5–6.5 ppm (¹H) and δ -120 to -140 ppm (¹⁹F) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z ≈ 286 for C₁₆H₁₁F₂O₂).
How does the difluoromethyl substituent influence the compound’s physicochemical properties and binding interactions in enzyme inhibition studies?
- Lipophilicity : The difluoromethyl group increases logP compared to hydroxyl or morpholine substituents, enhancing membrane permeability but potentially reducing solubility (e.g., NU7026 has DMSO solubility of 3 mg/mL ).
- Electronic effects : Fluorine’s inductive effect stabilizes adjacent carbonyl groups, potentially altering hydrogen-bonding interactions in enzyme active sites .
- Docking studies : Compare hydrophobic interactions (e.g., with Phe178 in DNA gyrase) to morpholine analogs. The difluoromethyl group may occupy distinct pockets due to its smaller size vs. morpholine .
What strategies can resolve contradictory bioactivity data between this compound and its analogs in antimicrobial assays?
- Control experiments : Test substituent-specific effects by synthesizing analogs with Cl, OH, or CF₃ groups at the 2-position .
- Structure-activity relationship (SAR) analysis : Correlate electronic (Hammett σ values) and steric (Taft parameters) properties of substituents with MIC values.
- Molecular dynamics simulations : Identify conformational changes in target enzymes (e.g., DNA gyrase) induced by the difluoromethyl group .
What are the challenges in optimizing reaction yields for this compound synthesis, and how can they be addressed?
- Low cyclization yields : Common in fluorinated chromenones due to steric hindrance. Solutions include:
- Purification difficulties : Use preparative HPLC with C18 columns and acetonitrile/water gradients to separate polar byproducts .
How does the difluoromethyl group impact the compound’s stability under physiological conditions?
- Metabolic stability : Fluorine reduces oxidative metabolism. Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to compare t₁/₂ with non-fluorinated analogs .
- Hydrolytic stability : Test pH-dependent degradation (e.g., in PBS at pH 7.4 and 37°C). The difluoromethyl group is less prone to hydrolysis than esters or amides.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
